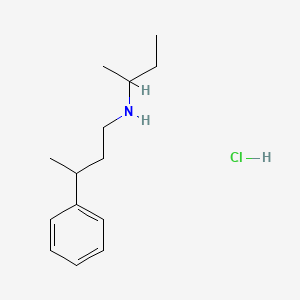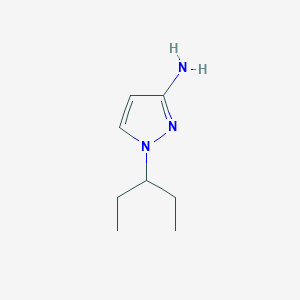![molecular formula C10H5Br2ClF3N3 B6416118 3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240568-47-1](/img/structure/B6416118.png)
3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” is a chemical compound that belongs to the family of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions and a [4-chloro-3-(trifluoromethyl)phenyl]methyl group at the 1 position . The triazole ring contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles, including “this compound”, can participate in various chemical reactions. For instance, 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Material Science
Triazole derivatives have been extensively studied for their synthetic utility and application in material science. For instance, the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides of the azole series has been explored, showcasing the versatility of triazole compounds in organic synthesis. Such compounds are pivotal in developing pharmaceuticals, agrochemicals, and novel materials due to their unique chemical properties, including stability and reactivity (Meshcheryakov & Shainyan, 2004).
Antimicrobial and Antifungal Agents
Several triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, a series of 1,2,3-triazole analogues exhibited potent dual PPARalpha/delta agonist activities, hinting at their therapeutic potential. Additionally, new series of triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities, indicating their potential use as antimicrobial agents (Ciocoiu et al., 2010; Bhat et al., 2016).
Material Chemistry and Functional Materials
The synthesis and amination of dibromo-triazoles have been investigated, highlighting their significance in material chemistry. These compounds serve as key intermediates in producing functional materials due to their high biological activity, low toxicity, and diverse applications in medicinal chemistry and materials science (Yu et al., 2014).
Catalysis
Triazole derivatives have been employed as ligands in catalysis, demonstrating their utility in facilitating various chemical reactions. For instance, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands showed promising results in alcohol oxidation and ketone hydrogenation, underscoring the importance of triazole compounds in developing efficient catalytic systems (Saleem et al., 2013).
Structural and Chemical Analysis
The crystal structure of triazole derivatives has been studied, revealing insights into their molecular geometry and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in designing drugs and materials with specific properties (Altimari et al., 2012).
Direcciones Futuras
Triazoles, including “3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole”, have shown versatile biological activities and are used in various fields such as medicinal chemistry and agrochemicals . The development of new synthesis methods and the exploration of their biological activities are potential future directions .
Propiedades
IUPAC Name |
3,5-dibromo-1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClF3N3/c11-8-17-9(12)19(18-8)4-5-1-2-7(13)6(3-5)10(14,15)16/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOKFLBNUKIVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416044.png)

![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)



![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)



![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
